An In-Depth Technical Guide to 5-Bromo-2,6-dichloropyrimidin-4-amine: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2,6-dichloropyrimidin-4-amine: A Versatile Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2,6-dichloropyrimidin-4-amine, identified by CAS Number 101012-11-7 .[1] We delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its critical role as a highly functionalized intermediate in medicinal chemistry. The strategic placement of three distinct halogen atoms on the pyrimidine core offers unparalleled synthetic versatility, enabling researchers to perform sequential, site-selective modifications. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively leverage this powerful building block in the design of next-generation therapeutics, particularly in the domain of kinase inhibitors.[2]
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[3] Its prevalence is due to its ability to act as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bond interactions with biological targets.[3] Within this class, 5-Bromo-2,6-dichloropyrimidin-4-amine has emerged as a particularly valuable scaffold. Its structure is pre-functionalized with three distinct reactive centers: two chlorine atoms at positions 2 and 6, and a bromine atom at position 5. This arrangement is not accidental; it is a masterclass in synthetic design, allowing for a programmed and regioselective approach to molecular elaboration, which is a paramount concern in the efficient construction of complex drug candidates.
Physicochemical & Structural Properties
Accurate characterization is the foundation of all subsequent experimental work. 5-Bromo-2,6-dichloropyrimidin-4-amine is a solid at room temperature with a molecular formula of C₄H₂BrCl₂N₃ and a molecular weight of 242.89 g/mol .[1][4]
Diagram 1: Annotated Chemical Structure
Caption: Key identifiers and properties of the title compound.
Synthesis and Mechanistic Considerations
The synthesis of multi-halogenated pyrimidines requires a strategic approach to control the regioselectivity of halogenation and amination steps. While specific, proprietary synthesis routes for 101012-11-7 are not detailed in public literature, a logical and scientifically sound pathway can be extrapolated from established pyrimidine chemistry. A plausible approach involves the controlled amination of a precursor like 5-bromo-2,4,6-trichloropyrimidine.
The rationale for this pathway is based on the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at C4 is generally the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the C6 and then the C2 position. By carefully controlling reaction conditions (temperature, stoichiometry, and choice of amine), one can achieve selective mono-amination at the C4 position to yield the desired product.
Diagram 2: Plausible Synthetic Workflow
Caption: A plausible pathway for synthesizing the target compound.
Core Application: A Hub for Sequential Cross-Coupling
The true utility of 5-Bromo-2,6-dichloropyrimidin-4-amine lies in the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. This allows for the molecule to be used as a "hub" for building complexity in a controlled, stepwise manner.
-
C6-Cl Position: Generally the most reactive chlorine in Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. Milder reaction conditions can often be employed to selectively substitute this position first.
-
C2-Cl Position: The second chlorine is less reactive and typically requires more forcing conditions (higher temperature, stronger base, or more active catalyst systems) to undergo substitution. This electronic difference is the key to selective functionalization.
-
C5-Br Position: The C-Br bond is distinct from the C-Cl bonds and offers orthogonal reactivity, for instance, in lithiation-substitution sequences or certain cross-coupling reactions under specific catalytic conditions.[5]
This hierarchy of reactivity is a powerful tool for drug discovery, enabling the systematic exploration of chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
Diagram 3: Sequential Functionalization Strategy
Caption: Workflow illustrating programmed, site-selective modifications.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol is a representative, self-validating system for the selective functionalization at the C6-chloro position, a common first step in a synthetic campaign.
Objective: To synthesize 4-amino-5-bromo-6-(4-methoxyphenyl)-2-chloropyrimidine.
Materials:
-
5-Bromo-2,6-dichloropyrimidin-4-amine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2,6-dichloropyrimidin-4-amine, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.
-
Evacuation and Purge: Seal the flask with a septum and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous dioxane. Allow to stir for 5-10 minutes. Causality: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reaction.
-
Reaction Assembly: Add the anhydrous dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the main flask, followed by the catalyst solution via syringe.
-
Heating: Immerse the flask in a pre-heated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel to yield the pure product.
Safety, Handling, and Storage
Proper handling is essential when working with halogenated heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Exposure Routes & First Aid:
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[6][8]
-
Eye Contact: Can cause serious eye irritation or damage. In case of contact, rinse cautiously with water for several minutes.[6][8]
-
Inhalation: Remove the person to fresh air if dust is inhaled. Seek medical attention if breathing becomes difficult.[6][9]
-
Ingestion: May be harmful if swallowed. Call a poison control center or doctor if you feel unwell.[6]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to preserve reactivity, storage at -20°C is recommended.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
5-Bromo-2,6-dichloropyrimidin-4-amine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its tri-halogenated structure provides a pre-programmed roadmap for synthetic chemists, enabling the efficient and regioselective construction of complex molecules. For professionals in drug discovery, mastering the reactivity of this scaffold unlocks a potent strategy for developing novel therapeutics, particularly in oncology and immunology, where pyrimidine-based kinase inhibitors continue to make a profound impact. Its versatility ensures its continued relevance as a high-value building block in the ongoing quest for new medicines.
References
-
5-BROMO-4,6-DICHLOROPYRIMIDIN-2-AMINE - LookChem . Available at: [Link]
-
Specifications of 5-BROMO-2,6-DICHLOROPYRIMIDIN-4-AMINE - Capot Chemical . Available at: [Link]
-
Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem . Available at: [Link]
-
5-Bromo-2,6-dichloropyrimidin-4-amine - MySkinRecipes . Available at: [Link]
-
Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate . Available at: [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR . Available at: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central . Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH . Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central . Available at: [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. 5-Bromo-2,6-dichloropyrimidin-4-amine [myskinrecipes.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
